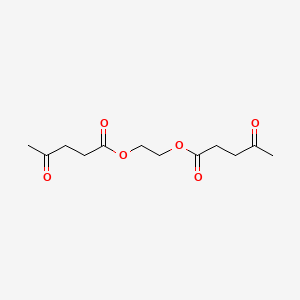

Ethane-1,2-diyl bis(4-oxopentanoate)

Beschreibung

Ethane-1,2-diyl bis(4-oxopentanoate) (CAS: 52406-23-2) is a diester compound featuring a central ethane-1,2-diyl backbone linked to two 4-oxopentanoate moieties.

Eigenschaften

CAS-Nummer |

52406-23-2 |

|---|---|

Molekularformel |

C12H18O6 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

2-(4-oxopentanoyloxy)ethyl 4-oxopentanoate |

InChI |

InChI=1S/C12H18O6/c1-9(13)3-5-11(15)17-7-8-18-12(16)6-4-10(2)14/h3-8H2,1-2H3 |

InChI-Schlüssel |

LIQBLYKFSGXMNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCC(=O)OCCOC(=O)CCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethane-1,2-diyl bis(4-oxopentanoate) can be synthesized through esterification reactions. One common method involves reacting ethane-1,2-diol with 4-oxopentanoic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

HOCH2CH2OH+2CH3COCH2COOH→CH3COCH2COOCH2CH2OCOCH2COCH3+2H2O

Industrial Production Methods: In an industrial setting, the synthesis of ethane-1,2-diyl bis(4-oxopentanoate) may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: Ethane-1,2-diyl bis(4-oxopentanoate) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding ethane-1,2-diol and 4-oxopentanoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Hydrolysis: Ethane-1,2-diol and 4-oxopentanoic acid.

Reduction: Ethane-1,2-diol and 4-hydroxyvaleric acid.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethane-1,2-diyl bis(4-oxopentanoate) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of ethane-1,2-diyl bis(4-oxopentanoate) depends on its application. In drug delivery, for example, it forms biodegradable polymers that release active pharmaceutical ingredients over time. The ester bonds in the compound hydrolyze in the presence of water, gradually breaking down the polymer and releasing the drug.

Vergleich Mit ähnlichen Verbindungen

Ethane-1,2-diyl bis(2-(4-methoxyphenyl)acetate)

- Structure : The ethane-1,2-diyl backbone is esterified with 2-(4-methoxyphenyl)acetate groups.

- Characterization: Full $ ^1 \text{H} $- and $ ^{13}\text{C} $-NMR spectra confirm the presence of methoxy (-OCH$ _3 $) and aromatic protons, distinguishing it from the 4-oxopentanoate analogue .

- Applications : Likely investigated for photoresponsive or polymeric properties due to aromatic and electron-donating methoxy groups.

Ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate)

- Structure : Contains fluorinated benzoate groups with azide (-N$ _3 $) substituents.

- Reactivity : Azide groups enable photo-crosslinking via UV irradiation, critical for high-resolution quantum dot (QD) patterning in optoelectronics. Fluorination enhances thermal stability and reduces intermolecular interactions .

- Applications : Used as a "LiXer" (light-induced crosslinker) to preserve QD luminescence during device fabrication .

N,N'-(ethane-1,2-diyl)bis(4-methoxybenzenesulfonamide)

- Structure : Ethane-1,2-diyl core linked to sulfonamide groups with methoxybenzene substituents.

- Electrochemical Properties: Exhibits redox activity in DMF solutions, attributed to electron-withdrawing sulfonamide groups. This contrasts with the ketone-based reactivity of 4-oxopentanoate derivatives .

- Applications: Potential use in electrochemical sensors or catalysis.

Ethane-1,2-diyl bis(4-methylbenzenesulfonamide)

- Structure : Similar to the methoxy analogue but with methyl (-CH$ _3 $) substituents.

- Key Differences : Methyl groups increase hydrophobicity compared to methoxy or ketone functionalities, influencing solubility and aggregation behavior .

Comparative Data Table

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.